3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The piperidine ring is then formed via a cyclization reaction, and the final step involves the formation of the dihydropyrimidinone ring through a condensation reaction with appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines
Scientific Research Applications
3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which 3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The piperidine and dihydropyrimidinone rings can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-2-one
- 3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-5-one
Uniqueness
Compared to similar compounds, 3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is unique due to the specific positioning of the trifluoromethyl group and the dihydropyrimidinone ring
Properties
IUPAC Name |
3-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-2-1-6-21-15(13)22-8-4-12(5-9-22)10-23-11-20-7-3-14(23)24/h1-3,6-7,11-12H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZPDAJPVOTTKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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